

Application Notes and Protocols for Synthesis with 2,5-Dibromophenylboronic Acid

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Compound of Interest

Compound Name: 2,5-Dibromophenylboronic acid

Cat. No.: B1311200

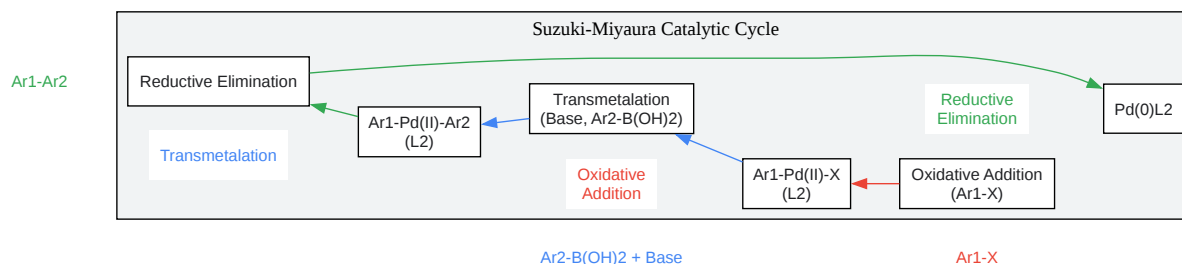
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Introduction

2,5-Dibromophenylboronic acid is a trifunctional synthetic building block of significant utility in organic synthesis, particularly for researchers in materials science and drug development. Its structure, featuring a boronic acid group and two bromine atoms on a phenyl ring, allows for programmed, sequential cross-coupling reactions. This enables the regioselective synthesis of complex, unsymmetrical poly-aromatic structures from a single starting material. The boronic acid moiety typically exhibits the highest reactivity in palladium-catalyzed Suzuki-Miyaura coupling, followed by the carbon-bromine bonds, which can often be differentiated under carefully controlled reaction conditions. These application notes provide a detailed protocol for a sequential, one-pot, two-step Suzuki-Miyaura cross-coupling reaction to demonstrate the synthetic utility of this versatile reagent.

Core Application: Sequential Suzuki-Miyaura Cross-Coupling

The primary application for **2,5-Dibromophenylboronic acid** is the construction of oligo-arenes through sequential, site-selective cross-coupling reactions.^{[1][2]} The process involves a first coupling at the most reactive site—the boronic acid—followed by subsequent couplings at the less reactive bromo-positions. This strategy avoids the need for multiple protection/deprotection steps and allows for the efficient assembly of diverse structures.^[1]



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References

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- 2. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
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